methyl 5-{(2S,3S,4R)-3-chloro-4-[(phenylcarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate
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Overview
Description
Methyl 5-(4-benzamido-3-chlorothiolan-2-yl)pentanoate is a complex organic compound with a unique structure that includes a benzamido group, a chlorothiolan ring, and a pentanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(4-benzamido-3-chlorothiolan-2-yl)pentanoate typically involves multiple steps. One common method includes the reaction of 4-benzamido-3-chlorothiolan-2-yl chloride with methyl pentanoate in the presence of a base catalyst. The reaction conditions often require a controlled temperature and solvent environment to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high purity and yield. The use of green chemistry principles, such as solvent-free reactions and catalytic amounts of base, is also becoming more common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-benzamido-3-chlorothiolan-2-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 5-(4-benzamido-3-chlorothiolan-2-yl)pentanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-(4-benzamido-3-chlorothiolan-2-yl)pentanoate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with proteins, while the chlorothiolan ring may interact with enzyme active sites. These interactions can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another related compound with a different substitution pattern, used in medicinal chemistry.
Uniqueness
Methyl 5-(4-benzamido-3-chlorothiolan-2-yl)pentanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H22ClNO3S |
---|---|
Molecular Weight |
355.9 g/mol |
IUPAC Name |
methyl 5-[(2S,3S,4R)-4-benzamido-3-chlorothiolan-2-yl]pentanoate |
InChI |
InChI=1S/C17H22ClNO3S/c1-22-15(20)10-6-5-9-14-16(18)13(11-23-14)19-17(21)12-7-3-2-4-8-12/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3,(H,19,21)/t13-,14+,16+/m1/s1 |
InChI Key |
CYFNCZCKUMVNJB-YCPHGPKFSA-N |
Isomeric SMILES |
COC(=O)CCCC[C@H]1[C@H]([C@@H](CS1)NC(=O)C2=CC=CC=C2)Cl |
Canonical SMILES |
COC(=O)CCCCC1C(C(CS1)NC(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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